N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide
Description
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is an organic compound that belongs to the class of sulfanylbutanamides. These compounds are characterized by the presence of a sulfanyl group attached to a butanamide backbone. The compound’s structure includes a 2-methylphenyl group and a 6-phenylpyrimidin-4-yl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-19(21(25)24-17-12-8-7-9-15(17)2)26-20-13-18(22-14-23-20)16-10-5-4-6-11-16/h4-14,19H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJQZUBGRNIOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Butanamide Backbone: The final step involves coupling the pyrimidine derivative with a butanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide: Similar structure but with an acetamide backbone.
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide: Similar structure but with a propanamide backbone.
Uniqueness
N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
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